N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide

Description

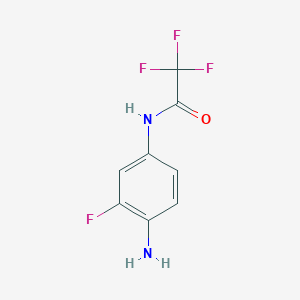

N-(4-Amino-3-fluorophenyl)-2,2,2-trifluoroacetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group (-COCF₃) attached to a para-amino and meta-fluoro-substituted phenyl ring. The trifluoroacetyl group enhances metabolic stability and lipophilicity, while the amino and fluorine substituents influence electronic properties and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula |

C8H6F4N2O |

|---|---|

Molecular Weight |

222.14 g/mol |

IUPAC Name |

N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C8H6F4N2O/c9-5-3-4(1-2-6(5)13)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15) |

InChI Key |

YGDSUUUSSUZXLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(F)(F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-amino-3-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Material: 4-amino-3-fluoroaniline

Reagent: Trifluoroacetic anhydride

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can also influence the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Structural Analogues with Halogen or Alkyl Substituents

Key Observations :

- Electron-withdrawing groups (e.g., -Br, -CF₃) increase metabolic stability but reduce solubility.

- Amino groups (-NH₂) improve water solubility and hydrogen-bonding capacity, enhancing interactions with biological targets .

Analogues with Heterocyclic Backbones

Key Observations :

Stereochemical and Amino Acid Derivatives

Compounds such as TFA-L-Ile-Ph(4-OEt) () and TFA-D-Phe-Ph(3,4-Me) () incorporate chiral centers and amino acid backbones. These derivatives exhibit:

Biological Activity

N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoroacetamide moiety and an amino-substituted aromatic ring. The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites of target enzymes, blocking substrate access. This interaction can significantly affect metabolic pathways.

- Protein Binding : Through hydrogen bonding and hydrophobic interactions, the compound can interact with various proteins, potentially altering their function and stability. This property is crucial for its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity against certain bacterial strains due to their ability to penetrate bacterial membranes more effectively .

Anticancer Properties

Trifluoroacetamides have been studied for their anticancer potential. In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study highlighted the enzyme inhibition capabilities of trifluoroacetamides. The compound demonstrated significant inhibition of specific enzymes involved in metabolic processes, suggesting a potential role in managing metabolic disorders.

- Anticancer Efficacy : In a preclinical model, a similar trifluoroacetamide derivative was tested for anticancer activity. Results showed a reduction in tumor size and improved survival rates in treated animals compared to controls .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.